PSS-Octakis(dimethylsilyloxy) substituted

Descripción

BenchChem offers high-quality PSS-Octakis(dimethylsilyloxy) substituted suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PSS-Octakis(dimethylsilyloxy) substituted including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[3,5,7,9,11,13,15-heptakis(dimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H56O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h37-44H,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLUEMTVRPVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H56O20Si16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1018.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Octakis(dimethylsilyloxy)silsesquioxane (CAS 125756-69-6): A Definitive Guide to Sourcing, Functionalization, and Advanced Applications in Nanomedicine

The Architectural Paradigm of POSS-SiH

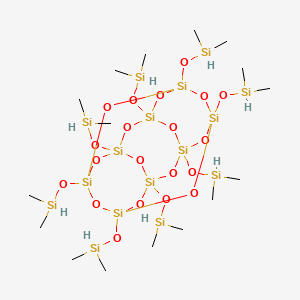

In the realm of advanced nanomedicine and materials science, the demand for structurally precise, monodisperse building blocks is paramount. Octakis(dimethylsilyloxy)silsesquioxane (CAS 125756-69-6), commonly referred to as Q8M8H or POSS-SiH, serves as an elite polyhedral oligomeric silsesquioxane (POSS) scaffold.

Unlike linear polymers that suffer from high polydispersity and random coil dynamics, this molecule features a rigid, cubic inorganic silica-like core (

Physicochemical Profiling

Understanding the baseline properties of Octakis(dimethylsilyloxy)silsesquioxane is critical for downstream processing, solvent selection, and analytical validation. Below is a consolidated profile of its quantitative data[2][3].

| Property | Value / Specification |

| Chemical Name | Octakis(dimethylsilyloxy)silsesquioxane |

| CAS Number | 125756-69-6 |

| Molecular Formula | |

| Molecular Weight | 1017.97 g/mol |

| Melting Point | 250 °C (Decomposes) |

| Appearance | White to off-white crystal/powder |

| Reactive Sites | 8 × Si-H (Dimethylsilyloxy groups) |

| Solubility | Soluble in Toluene, Chloroform, THF; Insoluble in Water |

Supplier Landscape & Sourcing Strategy

When sourcing CAS 125756-69-6 for sensitive biological or electronic applications, purity is non-negotiable. Trace amounts of cross-linked oligomers or partially hydrolyzed silanols can drastically alter the polydispersity of your final nanocarrier.

-

MilliporeSigma (Sigma-Aldrich): Offered under the name PSS-Octakis(dimethylsilyloxy) substituted (Product No. 476544). This is the gold standard for bench-scale R&D, providing high-fidelity analytical documentation[3].

-

Chem-Impex International: A reliable supplier for researchers scaling up syntheses for nanocomposites and drug delivery systems[4].

-

Echemi / Lookchem Aggregators: For industrial-scale procurement, platforms like Echemi list verified manufacturers capable of providing multi-kilogram batches with custom CoA (Certificate of Analysis) requirements[5].

Scientist's Tip: Always verify incoming batches via

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

The functionalization of the POSS core is almost exclusively achieved via hydrosilylation—the addition of the Si-H bond across an unsaturated carbon-carbon double bond (typically an allyl or vinyl group).

To ensure scientific integrity, the following protocol is designed as a self-validating system . We utilize Karstedt's catalyst because of its high solubility in non-polar solvents and its ability to drive the reaction to 100% conversion without promoting unwanted alkene isomerization[6].

Step-by-Step Methodology: Synthesis of PEGylated POSS Star Polymers

Objective: Functionalize the 8 Si-H bonds of POSS with Allyl-PEG to create a biocompatible, stealth nanocarrier.

-

Inert Preparation: In a flame-dried Schlenk flask, dissolve 1.0 mmol (1.018 g) of Octakis(dimethylsilyloxy)silsesquioxane in 15 mL of anhydrous toluene under a strict argon atmosphere.

-

Causality: Moisture must be rigorously excluded. Even trace water can cause the catalytic hydrolysis of Si-H bonds into silanols (Si-OH), leading to irreversible intermolecular cross-linking and insoluble gel formation.

-

-

Ligand Addition: Add 8.5 mmol of Allyl-PEG to the solution.

-

Causality: A slight stoichiometric excess (8.5 equivalents for 8 sites) is used to mathematically force the reaction to complete octafunctionalization.

-

-

Catalyst Introduction: Inject 10-15 drops of Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, ~2.0 mM in xylene).

-

Thermal Activation: Heat the reaction mixture to 80 °C and stir continuously for 8–12 hours.

-

Self-Validating Quality Control (FTIR): Withdraw a 50 µL aliquot, evaporate the toluene, and analyze the residue via ATR-FTIR.

-

Validation: You must monitor the characteristic Si-H stretching vibration at 2140 cm⁻¹ [7][8]. The reaction is only deemed complete when this peak has completely disappeared. If a residual peak remains, the reaction is incomplete; add 5 more drops of catalyst and continue heating. Proceeding with unreacted Si-H bonds will lead to instability in biological media.

-

-

Purification: Once validated, cool the mixture and add activated charcoal to scavenge the residual platinum catalyst. Filter through a 0.45 µm PTFE membrane. Precipitate the filtrate in cold diethyl ether to remove the unreacted excess Allyl-PEG, yielding the pure POSS-PEG star polymer.

Fig 1: Platinum-catalyzed hydrosilylation workflow for functionalizing the POSS-SiH core.

Applications in Drug Delivery and Nanomedicine

The functionalized POSS architectures derived from CAS 125756-69-6 are revolutionizing targeted therapeutics[4][9].

By grafting hydrophilic polymers (like PEG) onto the hydrophobic POSS core, researchers create unimolecular micelles. Unlike traditional lipid-based liposomes that can dissociate under shear stress in the bloodstream, POSS-based unimolecular micelles are covalently bound. The rigid inorganic core creates a highly hydrophobic internal pocket, perfect for encapsulating poorly water-soluble drugs (e.g., Paclitaxel or Doxorubicin), while the PEG corona provides a "stealth" effect, evading the mononuclear phagocyte system (MPS). Furthermore, the terminal ends of the PEG chains can be conjugated with targeting ligands, such as folic acid or monoclonal antibodies, facilitating receptor-mediated endocytosis into tumor cells.

Fig 2: Structural hierarchy of a POSS-based nanocarrier for targeted drug delivery.

References

-

Octakis(dimethylsilyloxy)octasilsesquioxane - Chem-Impex. Chem-Impex International. 4

-

Oligosilsesquioxanes as Versatile Building Blocks for the... ResearchGate. 10

-

Cas 125756-69-6, Octakis(dimethylsiloxy)-T8-silsequioxane. Lookchem. 2

-

PSS-Octakis(dimethylsilyloxy) substituted 125756-69-6. MilliporeSigma. 3

-

Octakis(dimethylsiloxy)-T8-silsequioxane. Echemi. 5

-

Salt Water-Triggered Ionic Cross-Linking of Polymer Composites by Controlled Release of Functional Ions. PMC / NIH. 1

-

Characterization of macromolecular systems by mass spectrometry and hyphenated techniques. db-thueringen.de. 9

-

Polysiloxanes containing polyhedral oligomeric silsesquioxane groups in the side chains; synthesis and properties. ResearchGate. 6

-

OXYGEN PLASMA MODIFICATION OF POSS-COATED KAPTON HN FILMS. NASA Technical Reports Server. 7

-

Preparation and characterization of epoxy/polyhedral oligomeric silsesquioxane hybrid nanocomposites. National Yang Ming Chiao Tung University. 8

Sources

- 1. Salt Water-Triggered Ionic Cross-Linking of Polymer Composites by Controlled Release of Functional Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 二甲基硅烷基笼形聚倍半硅氧烷 | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. db-thueringen.de [db-thueringen.de]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Q8M8H and Methacryl-POSS: Structure, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The World of Polyhedral Oligomeric Silsesquioxanes (POSS)

Polyhedral Oligomeric Silsesquioxanes (POSS) represent a unique class of organic-inorganic hybrid nanomaterials. At their core is a rigid, three-dimensional silica-like cage, typically comprised of 8, 10, or 12 silicon atoms (T8, T10, T12), surrounded by covalently attached organic substituents. This structure, with a nanoscopic size of approximately 1.5-2.0 nm, bestows a combination of properties from both the inorganic (thermal stability, hardness) and organic (solubility, reactivity, compatibility with polymers) worlds.

The true versatility of POSS lies in the nature of these peripheral organic groups. By tailoring the functionality at the vertices of the cage, POSS molecules can be designed as non-reactive fillers, cross-linking agents, or as comonomers for polymerization. This guide focuses on two highly important, yet fundamentally different, functional POSS molecules: Q8M8H , a hydride-functionalized POSS, and Methacryl-POSS , which features polymerizable methacrylate groups. Understanding their distinct chemical reactivities is paramount to leveraging their full potential in advanced material design.

Deep Dive: Q8M8H POSS - The Hydrosilylation Platform

Structure and Nomenclature

Q8M8H is the common shorthand for Octakis(hydridodimethylsiloxy)octasilsesquioxane. Its structure consists of a central T8 (Si8O12) cage, with each of the eight corner silicon atoms linked to a dimethylsiloxy group [-O-Si(CH3)2-H]. The "H" in the name designates the reactive hydride (-H) atom attached to each of these eight peripheral silicon atoms.

Caption: Molecular structure of Q8M8H POSS.

The Reactive Hydrosilane (Si-H) Group and its Core Reaction: Hydrosilylation

The defining feature of Q8M8H is the presence of eight reactive Si-H bonds. This functionality makes it an ideal precursor for hydrosilylation , a powerful and versatile chemical reaction. Hydrosilylation is the catalytic addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond (alkene) or triple bond (alkyne).

This reaction is the primary method for covalently attaching the Q8M8H cage to other molecules, surfaces, or polymer backbones. The reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H2PtCl6) or Karstedt's catalyst. For terminal alkenes, the addition follows an anti-Markovnikov rule, meaning the silicon atom adds to the terminal carbon of the double bond.

Caption: Hydrosilylation reaction of Q8M8H POSS.

Causality in Experimental Choices:

-

Why Hydrosilylation? This method forms a stable silicon-carbon (Si-C) bond, which is thermally robust and chemically inert. It provides a reliable way to graft the inorganic POSS cage onto an organic system, creating true hybrid materials. The high functionality (eight reactive sites) allows for the creation of highly cross-linked networks or densely functionalized nanoparticles.

-

Catalyst Choice: Platinum catalysts like Speier's and Karstedt's are highly efficient and widely used for this transformation, enabling the reaction to proceed at moderate temperatures with high yields.

-

Reaction Control: The reaction can be monitored effectively using FT-IR spectroscopy by observing the disappearance of the characteristic Si-H stretching band (around 2100-2200 cm⁻¹).

Typical Applications: The ability to attach a wide variety of organic groups via hydrosilylation makes Q8M8H a versatile building block for:

-

Nanocomposites: Creating novel fillers for polymers to enhance thermal and mechanical properties.

-

Coatings: Acting as a cross-linker to improve scratch resistance and durability.

-

Hybrid Elastomers: Synthesizing highly cross-linked polyurethane elastomers with improved properties.

Deep Dive: Methacryl-POSS - The Polymerizable Nanomonomer

Structure and Nomenclature

Methacryl-POSS refers to a family of POSS molecules where the organic substituents are methacrylate groups. A common example is Octakis(3-methacryloxypropyl)polyhedral oligomeric silsesquioxane. In this structure, a T8 cage is functionalized with eight propyl methacrylate groups. These groups contain a terminal carbon-carbon double bond, making them readily polymerizable.

Caption: Molecular structure of Methacryl-POSS.

The Polymerizable Methacrylate Group and its Core Reaction: Free-Radical Polymerization

The methacrylate groups on Methacryl-POSS are designed to participate in polymerization reactions, most commonly free-radical polymerization . This allows Methacryl-POSS to act as a multifunctional monomer or cross-linker that can be covalently incorporated into a polymer chain. The process is initiated by a free-radical initiator (e.g., AIBN, benzoyl peroxide) which, upon thermal or photochemical decomposition, creates radicals that attack the C=C double bond of the methacrylate group, initiating chain growth.

Caption: Free-radical polymerization involving Methacryl-POSS.

Causality in Experimental Choices:

-

Why Free-Radical Polymerization? This is one of the most common and robust methods for polymer synthesis, compatible with a wide range of vinyl monomers (like acrylates and methacrylates). It allows for the straightforward creation of copolymers where the POSS cage is a pendent group on the polymer backbone. This approach ensures molecular-level dispersion of the inorganic cage within the organic polymer matrix.

-

Controlled Polymerization: While standard free-radical polymerization is common, Methacryl-POSS is also compatible with controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allow for precise control over polymer molecular weight and architecture.

-

Reaction Control: Polymerization can be tracked by techniques like ¹H NMR (disappearance of vinyl proton signals) or Gel Permeation Chromatography (GPC) to monitor the increase in molecular weight.

Typical Applications: As a polymerizable nanomonomer, Methacryl-POSS is extensively used in polymer science:

-

High-Performance Composites: Enhancing the mechanical strength, hardness, and thermal stability of acrylic resins.

-

Dental Resins: Improving the wear resistance, mechanical properties, and reducing polymerization shrinkage in dental composites.

-

UV-Curable Coatings: Acting as a reactive monomer to increase curing speed and scratch resistance in coatings and 3D printing resins.

Head-to-Head Comparison: Q8M8H vs. Methacryl-POSS

The choice between Q8M8H and Methacryl-POSS is dictated entirely by the desired synthetic outcome and final material architecture. The fundamental difference lies in their mode of incorporation into a larger system: grafting vs. copolymerization .

| Feature | Q8M8H POSS | Methacryl-POSS |

| Full Name | Octakis(hydridodimethylsiloxy)octasilsesquioxane | Octakis(3-methacryloxypropyl)silsesquioxane (typical) |

| Reactive Group | Hydrosilane (Si-H) | Methacrylate [-C(O)C(CH₃)=CH₂] |

| Primary Reaction | Platinum-Catalyzed Hydrosilylation | Free-Radical Polymerization |

| Bond Formed | Silicon-Carbon (Si-C) | Carbon-Carbon (C-C) backbone |

| Role in Synthesis | Grafting agent; Cross-linker | Comonomer; Multifunctional cross-linker |

| Resulting Structure | POSS cage attached to a pre-existing molecule/surface | POSS cage integrated as a pendent group on a polymer chain |

| Key Advantage | Versatility to functionalize with any molecule containing a C=C or C≡C bond. | Direct incorporation into polymer backbones for molecular-level reinforcement. |

| Primary Application | Surface modification, creating custom functional nanoparticles, cross-linking silicones. | Enhancing mechanical/thermal properties of polymers (e.g., acrylics, dental resins). |

Experimental Protocols

Protocol 1: Hydrosilylation of Allyl Chloride with Q8M8H POSS

This protocol describes a representative method for functionalizing Q8M8H, a self-validating process that can be monitored by spectroscopy.

Objective: To synthesize Octakis(3-chloropropyldimethylsiloxy)octasilsesquioxane.

Materials:

-

Octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H)

-

Allyl chloride (excess)

-

Speier's Catalyst (H₂PtCl₆ solution in isopropanol)

-

Anhydrous Toluene (solvent)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

Methodology:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagents: Dissolve a known quantity of Q8M8H in anhydrous toluene. Add a molar excess of allyl chloride (e.g., 1.2 equivalents per Si-H group) to the flask.

-

Catalyst Addition: Add a catalytic amount of Speier's catalyst solution (typically a few drops) to the stirred reaction mixture.

-

Reaction: Gently heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours (e.g., 4-24 hours).

-

Monitoring (Self-Validation): Periodically take small aliquots of the reaction mixture and analyze via FT-IR spectroscopy. The reaction is complete upon the disappearance of the sharp Si-H stretching peak around 2150 cm⁻¹.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess allyl chloride can be removed under reduced pressure using a rotary evaporator.

-

Purification & Characterization: The resulting product can be further purified if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and ²⁹Si NMR to confirm the structure and successful functionalization.

Protocol 2: Free-Radical Copolymerization of Methacryl-POSS with Methyl Methacrylate (MMA)

This protocol outlines the synthesis of a POSS-containing acrylic copolymer, a process that validates itself through the change in physical state and can be confirmed by GPC.

Objective: To synthesize a poly(MMA-co-MA-POSS) hybrid copolymer.

Materials:

-

Methacryl-POSS (MA-POSS)

-

Methyl Methacrylate (MMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous Toluene or THF (solvent)

-

Schlenk flask or sealed reaction tube

-

Nitrogen or Argon inert atmosphere setup

Methodology:

-

Monomer Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor.

-

Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired weight percentages of MA-POSS and MMA in the chosen solvent.

-

Initiator Addition: Add the radical initiator AIBN (typically 0.1-1.0 mol% with respect to total monomers).

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath (typically 60-70 °C for AIBN) and stir for a designated time (e.g., 6-24 hours). The viscosity of the solution will noticeably increase as polymerization proceeds.

-

Termination & Precipitation (Self-Validation): Cool the reaction to room temperature and expose it to air to quench the polymerization. Pour the viscous polymer solution into a large volume of a non-solvent (e.g., methanol or hexane) while stirring vigorously. The copolymer will precipitate as a solid.

-

Purification & Characterization: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum. Characterize the final copolymer using GPC to determine molecular weight and polydispersity, and ¹H NMR to confirm the incorporation of both monomer units.

Conclusion

Q8M8H and Methacryl-POSS are powerful nanochemicals that offer distinct pathways for creating advanced organic-inorganic hybrid materials. Q8M8H serves as a versatile platform for grafting a vast array of functionalities onto the POSS cage via robust hydrosilylation chemistry. In contrast, Methacryl-POSS functions as a nanomonomer , enabling the direct copolymerization of the inorganic cage into polymer chains. The selection of one over the other is a critical, application-driven decision based on whether the goal is to create a functionalized nanoparticle, a cross-linked network, or a molecularly reinforced polymer. A thorough understanding of their fundamental chemical differences is the key to unlocking their potential in next-generation materials science.

References

-

Hydrosilylation reaction of octa(hydrido)silsesquioxane with unsaturated substrates and product properties. (n.d.). ResearchGate. Retrieved from [Link]

-

Carmo, D. R., Rodrigues, D. G., & de Faria, D. L. A. (2004). Synthesis and preliminary characterization of octakis (chloropropyldimethylsiloxy) octasilsesquioxane. Materials Research, 7(3), 499-504. Retrieved from [Link]

-

Synthesis of octakis({3-methacryloxypropyl}dimethylsiloxy) octasilsesquioxane (M-POSS). (n.d.). ResearchGate. Retrieved from [Link]

-

Scheme of synthesis of octakis (chloropropyldimethylsiloxy) octasilsesquioxane. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and preliminary characterization of octakis (chloropropyldimethylsiloxy) octasilsesquioxane. (2004). UNAM. Retrieved from [Link]

-

HENGDA-Methacryl POSS - Octakis(3-methacryloxypropyl) polyhedral oligomeric silsesquioxane. (n.d.). HENGDA. Retrieved from [Link]

-

Carmo, D. R., Rodrigues, D. G., & de Faria, D. L. A. (2004). Synthesis and Preliminary Characterization of Octakis (Chloropropyldimethylsiloxy) Octasilsesquioxane. SciELO. Retrieved from [Link]

-

Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. (2018). ResearchGate. Retrieved from [Link]

-

Fijałkowska, K., et al. (2021). The Effect of Methacrylate-POSS in Nanosilica Dispersion Addition on Selected Mechanical Properties of Photo-Cured Dental Resins and Nanocomposites. MDPI. Retrieved from [Link]

-

Balamurugan, S., et al. (2009). Hierarchical Self-Assembled Structures from POSS-Containing Block Copolymers Synthesized by Living Anionic Polymerization. ACS Publications. Retrieved from [Link]

-

Laine, R. M., et al. (2001). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. ResearchGate. Retrieved from [Link]

-

Li, G., et al. (2019). Preparation and characterization of POSS-containing poly(perfluoropolyether)methacrylate hybrid copolymer and its superhydrophobic coating performance. RSC Publishing. Retrieved from [Link]

-

Study on Polyhedral Oligomeric Silsesquioxane (POSS) Methacrylate-based Copolymers for Biomedical Applications. (2020). Kobe University. Retrieved from [Link]

-

Turri, S., & Levi, M. (2002). Synthesis and characterization of an isocyanate functionalized polyhedral oligosilsesquioxane and the subsequent formation of an organic-inorganic hybrid polyurethane. PubMed. Retrieved from [Link]

-

Copolymerization of MMA and MA POSS with free radical polymerization. (n.d.). ResearchGate. Retrieved from [Link]

-

The molecule structure of methacryl polyhedral oligomeric silsesquioxane (POSS). (n.d.). ResearchGate. Retrieved from [Link]

-

Maciejewska, M., et al. (2019). Synthesis of Monoacryloxypropyl-POSS-based Hybrid Epoxyacrylate Copolymers and Their Application in Thermally Curable Structural Self-Adhesive Tapes. NIH. Retrieved from [Link]

-

Synthesis of type Q POSS (Q8H8) by complete hydrolysis and condensation. (n.d.). ResearchGate. Retrieved from [Link]

-

Ervithayasuporn, V., & Chimjarn, S. (2013). Synthesis and isolation of methacrylate- and acrylate-functionalized polyhedral oligomeric silsesquioxanes (T8, T10, and T12) and characterization of the relationship between their chemical structures and physical properties. PubMed. Retrieved from [Link]

-

Synthesis of silsesquioxanes based in (3-methacryloxypropyl)-trimethoxysilane using methacrylate monomers as reactive solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. (n.d.). INEOS OPEN. Retrieved from [Link]

-

Stereoregular Methacrylate-POSS Hybrid Polymers: Syntheses and Nanostructured Assemblies. (2007). ResearchGate. Retrieved from [Link]

-

Szafert, S., et al. (2015). Functionalization of octaspherosilicate (HSiMe2O)8Si8O12 with buta-1,3-diynes by hydrosilylation. PMC. Retrieved from [Link]

-

Structure of Polyhedral Oligomeric Silsesquioxanes (POSS) Oligomers Using Ion Mobility Mass Spectrometry and Molecular Mechanics. (n.d.). Retrieved from [Link]

-

Liu, H., et al. (2024). Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings: Material Properties and Applications. MDPI. Retrieved from [Link]

-

Polyhedral Oligomeric Silsesquioxanes. (n.d.). Phantom Plastics. Retrieved from [Link]

-

Abarna, M., et al. (2023). Ladder-like Poly(methacryloxypropyl) silsesquioxane-Al2O3-polybutadiene Flexible Nanocomposites with High Thermal Conductivity. MDPI. Retrieved from [Link]

- Synthesis and Isolation of Methacrylate- and Acrylate-Functionalized Polyhedral Oligomeric Silsesquioxanes (T-8, T

Technical Guide: Thermal Stability of Si-H Functionalized Silsesquioxanes

Topic: Thermal Stability of Si-H Functionalized Silsesquioxanes Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Hydridosilsesquioxanes (HSQ), particularly those bearing Si-H functional groups, represent a critical class of hybrid materials bridging the gap between inorganic ceramics and organic polymers. For researchers in materials science and drug delivery, the thermal stability of these moieties is not merely a physical property but a defining parameter for processing windows, sterilization protocols (autoclaving), and shelf-life integrity.

This guide provides a rigorous examination of the thermal behavior of Si-H functionalized silsesquioxanes, distinguishing between discrete cage structures (e.g., T8-H) and ladder-like polymers (LPMASQ). It details the mechanistic pathways of decomposition—redistribution versus oxidation—and offers self-validating experimental protocols for accurate characterization.

Structural Classes and Thermal Behavior[1][2][3][4][5][6][7]

The thermal stability of silsesquioxanes is dictated by their architectural topology. We must distinguish between the discrete polyhedral oligomeric silsesquioxanes (POSS) and the ladder-like polysilsesquioxanes.

Discrete Cages: Octahydridosilsesquioxane (T8-H)

The T8-H cage (

-

Volatility: Unlike functionalized POSS (e.g., isobutyl-POSS), T8-H is highly volatile. In an open system under inert gas, it can sublime completely below its decomposition temperature.

-

Decomposition: When confined or subjected to oxidative environments, T8-H undergoes a redistribution reaction, scrambling Si-H and Si-O bonds to form a silica network and releasing volatile silane (

).

Ladder-Like Polysilsesquioxanes (LPMASQ)

Ladder structures consist of a double-stranded Si-O-Si backbone.

-

Rigidity: The double-strand architecture restricts segmental motion, significantly enhancing thermal stability compared to random siloxane networks or discrete cages.

-

Degradation: Degradation typically begins at higher temperatures (>350°C) and involves the cleavage of organic side groups (if present) before the backbone degrades.

Mechanisms of Thermal Decomposition[1][4][5][8][9]

Understanding the causality of decomposition is essential for interpreting TGA data. The pathway is strictly determined by the atmosphere.

Inert Atmosphere (Nitrogen/Argon): Redistribution

In the absence of oxygen, Si-H groups undergo thermal redistribution (disproportionation). This is a scrambling process where the Si-H bonds and Si-O cage framework rearrange.

-

Reaction:

-

Outcome: Evolution of pyrophoric silane gas (

) and hydrogen (

Oxidative Atmosphere (Air/Oxygen): Oxidation

In air, the mechanism shifts to direct oxidation of the Si-H bond.

-

Step 1:

(Silanol formation) -

Step 2:

(Condensation) -

Outcome: Formation of a rigid, fully inorganic silica (

) network. This process often yields a mass gain initially (incorporation of oxygen) followed by mass loss (water evolution), or a net stable ceramic yield.

Visualization: Decomposition Pathways

Figure 1: Mechanistic pathways for the thermal decomposition of Si-H silsesquioxanes under inert vs. oxidative conditions.

Quantitative Data Summary

The following table summarizes the thermal transition points for common Si-H functionalized silsesquioxanes. Note the distinction between sublimation and actual decomposition.

| Material Class | Derivative | Atmosphere | Residue at 800°C | Dominant Mechanism | |

| Cage (T8) | Hydrido-POSS ( | ~180°C - 200°C | < 5% | Sublimation (Evaporation) | |

| Cage (T8) | Hydrido-POSS ( | ~250°C - 300°C | ~80-85% | Redistribution (Crosslinking) | |

| Cage (T8) | Hydrido-POSS ( | Air | ~250°C | > 90% | Oxidation to |

| Ladder | LPMASQ (Ladder-like) | > 350°C | ~75% | Side-group cleavage / Backbone stability | |

| Ladder | LPMASQ (Ladder-like) | Air | > 320°C | ~55-60% | Oxidation of organic pendants |

Data synthesized from comparative TGA studies [1, 3, 7].

Experimental Protocols (SOPs)

To ensure scientific integrity, experimental protocols must be self-validating. The choice of pan configuration in TGA is the single most critical variable for volatile cages like T8-H.

Protocol: Thermogravimetric Analysis (TGA) of Volatile Cages

Objective: Distinguish between sublimation and thermal degradation.

Equipment: TGA (e.g., TA Instruments Q500/Discovery or Mettler Toledo).

Workflow:

-

Baseline Correction: Run an empty pan sequence to subtract buoyancy effects.

-

Sample Preparation:

-

Method A (Open Pan): Load 5-10 mg of sample into a standard platinum/alumina pan. Use this to measure volatility.

-

Method B (Pinhole Pan): Load 5-10 mg into a hermetic aluminum pan. Crimp the lid and pierce a laser-drilled pinhole (~50-75

). Use this to measure decomposition stability.

-

-

Atmosphere: Purge with Nitrogen (40-60 mL/min).

-

Ramp: Heat from Ambient to 800°C at 10°C/min.

-

Validation Check:

-

If Method A shows 0% residue and Method B shows >70% residue, the material is volatile and subliming before decomposing.

-

If both methods show similar mass loss profiles, the material is non-volatile and degrading.

-

Protocol: Monitoring Si-H Loss via FTIR

Objective: Confirm chemical transformation during heating.

Workflow:

-

Preparation: Cast a thin film of the silsesquioxane on a KBr pellet or Silicon wafer.

-

Thermal Treatment: Heat sample in a tube furnace to target temperatures (e.g., 200°C, 300°C, 400°C) for 30 mins.

-

Analysis: Collect FTIR spectra after each step.

-

Marker Tracking:

-

Monitor the Si-H stretching vibration at 2250 cm⁻¹ .

-

Monitor the Si-O-Si cage peak at 1100 cm⁻¹ .

-

-

Interpretation: A decrease in the 2250 cm⁻¹ peak accompanied by a broadening of the 1100 cm⁻¹ peak indicates the transition from a discrete cage to a crosslinked silica network [1, 3].

Visualization: TGA Decision Workflow

Figure 2: Decision tree for selecting TGA pan configuration to differentiate sublimation from decomposition.

Applications in Drug Development

For the target audience in drug development, the thermal stability of Si-H silsesquioxanes is relevant in two contexts:

-

Sterilization: Si-H functionalized hydrogels or nanoparticles used as drug vectors must withstand autoclaving (121°C). The data confirms that T8-H and ladder derivatives are stable at this temperature, provided they are chemically crosslinked to prevent sublimation [5, 6].

-

Functionalization: The Si-H bond is a reactive handle for hydrosilylation. Thermal processing during functionalization must remain below the redistribution threshold (~250°C) to maintain the cage integrity before the drug payload is attached.

References

-

Highly thermally stable polyhedral oligomeric silsesquioxane based on diacetal-functionalized polybenzoxazine nanocomposites. National Sun Yat-sen University.1[2][3][4][5][6][7][8]

-

Hydrogen Silsesquioxane: A Molecular Precursor for Nanocrystalline Si-SiO2 Composites. Institute of Chemical Physics.9[3][4][5][8]

-

Study of the Mechanism of Degradation of Ladder-like Polyhedral Oligomeric Silsesquioxanes. Preprints.org.10[2][3][4][5][6][7][8][11][12][13]

-

Ladder-like Poly(methacryloxypropyl) silsesquioxane-Al2O3-polybutadiene Flexible Nanocomposites. University of Trento.14[3][4][5][6][8][11][13]

-

Hybrid hydrogels for biomedical applications. National Science Foundation.15[2][3][4][5][6][8]

-

Hydrogels for Biomedical Applications: Their Characteristics and Mechanisms. MDPI.16[3][5]

-

Polyhedral Oligomeric Silsesquioxanes (POSS) thermal degradation. ResearchGate.17[3][4][5][8][12][13]

Sources

- 1. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 2. archiwum.farmacja.umw.edu.pl [archiwum.farmacja.umw.edu.pl]

- 3. Hard Coating Materials Based on Photo-Reactive Silsesquioxane for Flexible Application: Improvement of Flexible and Hardness Properties by High Molecular Weight [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chglib.icp.ac.ru [chglib.icp.ac.ru]

- 10. preprints.org [preprints.org]

- 11. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. iris.unitn.it [iris.unitn.it]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

Reactive sites on Octakis(dimethylsilyloxy) substituted cage

Engineering the Scaffold: A Technical Whitepaper on Octakis(dimethylsilyloxy)silsesquioxane Reactivity

Structural Profiling of the Core

In the development of advanced nanomedicines and highly branched dendrimers, polyhedral oligomeric silsesquioxanes (POSS) serve as unparalleled rigid core scaffolds. Among these, Octakis(dimethylsilyloxy)silsesquioxane (often denoted as

As detailed by 1[1], this molecule possesses a molecular weight of 1017.96 g/mol and a molecular formula of

Mechanistic Analysis of the Si-H Reactive Sites

The eight Si-H bonds on the

The two primary pathways for functionalizing these sites are:

-

Hydrosilylation (C-Silylation): The addition of the Si-H bond across an alkene or alkyne to form a highly stable, non-cleavable Si-C bond. This is the preferred method for attaching stealth polymers (e.g., PEG) or stable targeting ligands.

-

Dehydrogenative Coupling (O-Silylation): The reaction of the Si-H bond with an alcohol or silanol, releasing hydrogen gas and forming an Si-O-C linkage. While useful for creating hydrolytically cleavable prodrug linkages, it often acts as an unwanted side reaction during hydrosilylation.

Causality in Reaction Design: According to research published via the2[2], the protection of hydroxy groups on incoming ligands is typically essential during hydrosilylation because unprotected hydroxyls aggressively compete to form O-silylated byproducts. However, under strictly controlled stoichiometric and catalytic conditions, direct C-silylation of

Structural Logic & Reactivity Workflow of the Q8M8H Core.

Self-Validating Experimental Protocol: Platinum-Catalyzed Hydrosilylation

To synthesize an octa-functionalized drug carrier, hydrosilylation must be executed with strict environmental controls. The following protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

Objective: Conjugation of an allyl-functionalized active pharmaceutical ingredient (API) or PEG-linker to the eight Si-H sites of

Causality Behind Reagent Selection:

-

Catalyst: Karstedt's catalyst (a Pt(0) complex) is selected over Speier's catalyst (

) because it operates efficiently at mild temperatures (40 °C)[2]. This prevents the thermal degradation of sensitive biological APIs and suppresses cage-rearrangement side reactions. -

Solvent: Anhydrous toluene is utilized. Its non-polar, aprotic nature fully dissolves the highly hydrophobic

core while completely excluding moisture, which would otherwise lead to premature hydrolysis of the Si-H bonds.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask and purge with ultra-high purity Argon for 15 minutes. Moisture exclusion is critical to prevent cage degradation.

-

Dissolution: Dissolve 1.0 equivalent of

(approx. 1.01 g, 1 mmol) and 8.5 equivalents of the allyl-functionalized ligand in 20 mL of anhydrous toluene. The slight excess of ligand ensures complete saturation of all 8 vertices. -

Catalysis: Inject Karstedt's catalyst solution (typically 10–50 ppm Pt relative to Si-H bonds) via a gas-tight syringe.

-

Reaction: Stir the mixture at 40 °C for 24 hours under a continuous Argon atmosphere[2].

-

Self-Validation Checkpoint (FTIR Analysis): Extract a 50 µL aliquot, evaporate the toluene, and analyze via Attenuated Total Reflectance FTIR (ATR-FTIR).

-

Validation Criteria: Look for the complete disappearance of the strong Si-H stretching band at ~2140 cm⁻¹ . If the peak persists, the reaction is incomplete. Causality dictates adding an additional 0.5 eq of ligand and 10 ppm of catalyst, then stirring for another 12 hours.

-

-

Purification: Once validated, quench the reaction by cooling to room temperature. Purify the star-shaped conjugate by precipitation in cold diethyl ether or via flash chromatography over silica gel, depending on the polarity of the attached ligand.

Applications in Nanomedicine and Drug Delivery

The functionalized

A prominent application is the development of advanced MRI contrast agents. As documented by3[3],

Multifunctional Nanomedicine Conjugation Pathway via Q8M8H Reactive Sites.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and reactive metrics of the

| Parameter | Value | Scientific & Clinical Relevance |

| CAS Number | 125756-69-6 | Standardized identifier for |

| Molecular Formula | Defines exact stoichiometry required for orthogonal conjugation. | |

| Molecular Weight | 1017.96 g/mol | Optimal sub-nanometer core size, preventing bio-accumulation and allowing renal clearance. |

| Melting Point | 250 °C (dec.) | Indicates high thermal stability, allowing for rigorous downstream processing. |

| Si-H IR Stretch | ~2140 cm⁻¹ | Primary analytical peak for real-time, non-destructive reaction monitoring. |

| Hydrosilylation Temp | 40 °C - 60 °C | Mild operating conditions preserve the structural integrity of sensitive biological APIs. |

References

-

Chem-Impex International. "Octakis(dimethylsilyloxy)octasilsesquioxane". 1

-

Tokyo Chemical Industry (TCI). "Octakis(dimethylsilyloxy)octasilsesquioxane 125756-69-6".

-

National Science Foundation / ResearchGate. "Mixed star-shaped POSS-based molecule with hydroxy group-containing units and azobenzene fragments as two types of arms". 2

-

Open Research Online. "Hydrosilylation approach with octakis(dimethylsilyloxy)silsesquioxane (POSS-H)". 3

An In-depth Technical Guide to the Safe Handling of PSS-Octakis(dimethylsilyloxy) Substituted Silsesquioxanes

This guide provides comprehensive safety information and handling protocols for PSS-Octakis(dimethylsilyloxy) substituted silsesquioxanes, a class of Polyhedral Oligomeric Silsesquioxanes (POSS). It is intended for researchers, scientists, and drug development professionals who work with these unique nanomaterials. This document goes beyond a standard Safety Data Sheet (SDS) to offer practical insights and a deeper understanding of the causality behind the recommended safety procedures.

Introduction to PSS-Octakis(dimethylsilyloxy) Substituted Silsesquioxanes

Polyhedral Oligomeric Silsesquioxanes (POSS) are a unique class of hybrid molecules composed of a silica cage core with organic functional groups at the corners.[1] These nanostructures typically range from 1 to 3 nm in diameter.[1] The specific subject of this guide, PSS-Octakis(dimethylsilyloxy) substituted silsesquioxane, is a versatile compound with a cage-like structure and eight dimethylsilyloxy groups attached to the silsesquioxane core.[2] This structure imparts enhanced thermal stability and mechanical strength.[2]

These materials are finding increasing use in diverse applications, including nanotechnology, where they serve as precursors for nanostructured materials, and in drug delivery systems, where their unique structure can be leveraged to develop innovative drug carriers.[2] As with any novel material, a thorough understanding of its properties and potential hazards is paramount for safe handling and successful research outcomes.

Physicochemical Properties

Understanding the fundamental physicochemical properties of PSS-Octakis(dimethylsilyloxy) substituted silsesquioxanes is crucial for designing safe handling procedures and anticipating their behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 125756-69-6 | [2][3] |

| Molecular Formula | C16H56O20Si16 | [2] |

| Molecular Weight | 1017.96 g/mol | [2] |

| Appearance | Crystalline white powder/solid | [4][5] |

| Melting Point | 250 °C (decomposes) | [2][6] |

| Solubility | Soluble in THF, acetone, acetonitrile, chloroform, and ethanol. The polarity of the solvent should be matched to that of the POSS for effective dissolution.[7] | |

| Density | 0.9–1.3 g/cm³ (typical for POSS) | [4] |

Hazard Identification and Toxicological Profile

Based on available Safety Data Sheets, PSS-Octakis(dimethylsilyloxy) substituted silsesquioxane is generally not classified as a hazardous substance.[5][8] However, it is important to note that the toxicological properties of many POSS compounds have not been thoroughly investigated.[9] Therefore, a precautionary approach is always recommended.

The primary hazards associated with this material in its powdered form are:

-

Mild Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory system.[5][8]

-

Mild Skin Irritation: Prolonged or repeated contact may cause skin to become dry or cracked.[1]

-

Mild Eye Irritation: Direct contact with the eyes may cause irritation.[5][8]

It is crucial to handle this material in a way that minimizes dust generation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: Always handle PSS-Octakis(dimethylsilyloxy) substituted silsesquioxane in a well-ventilated area.[1] A fume hood or a laboratory bench with local exhaust ventilation is highly recommended to minimize the inhalation of airborne particles.[5]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this material:

-

Eye Protection: Chemical safety goggles or safety glasses are mandatory to prevent eye contact.[8]

-

Hand Protection: Dust-impervious gloves, such as neoprene or nitrile rubber gloves, should be worn to prevent skin contact.[5]

-

Respiratory Protection: If handling procedures are likely to generate significant dust, a NIOSH-approved air-purifying respirator with a particulate filter should be used.[8]

-

Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contamination.[5]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling

-

Avoid creating or spreading dust.[8]

-

Use in a well-ventilated area, preferably a fume hood.[5]

-

Avoid contact with skin and eyes.[8]

-

Wash hands thoroughly after handling the product and before leaving the workplace.[1]

Storage

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep the container tightly closed when not in use.[1]

-

Store in correctly labeled containers.[1]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed promptly.

First-Aid Measures

-

After Inhalation: If inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention.

-

After Skin Contact: Wash the affected area with mild soap and water.[1]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.[5]

-

After Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious).[8] Seek medical advice.

Accidental Release Measures

-

Personal Precautions: Equip the cleanup crew with proper protection, including dust-impervious gloves and chemical safety goggles.[1] Evacuate unnecessary personnel.[1]

-

Containment and Cleaning: Avoid generating dust.[8] Moisten the spilled substance with water to prevent dusting, if appropriate.[8] Sweep or vacuum the spilled material into a clean, labeled container for disposal or reuse.[8] A HEPA filter vacuum is recommended.[1]

-

Environmental Precautions: Do not discharge into drains or the environment.[8]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

PSS-Octakis(dimethylsilyloxy) substituted silsesquioxanes are advanced materials with significant potential in various scientific and industrial fields. While generally considered to have a low hazard profile, their novelty and the limited long-term toxicological data necessitate a cautious and informed approach to handling. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers and professionals can work with these materials safely and effectively.

References

-

Phantom Plastics. Polyhedral Oligomeric Silsesquioxanes. [Link]

-

Gelest, Inc. OCTAKIS(TRIMETHYLSILOXY)-T8-SILSESQUIOXANE Safety Data Sheet. [Link]

-

CP Lab Safety. Octakis(dimethylsilyloxy)octasilsesquioxane, 5 grams. [Link]

-

Phantom Plastics. Introduction to POSS. [Link]

- Al-Sagheer, F. A., & Al-Suwaylih, A. H. (2017). Toxicity of four novel Polyhedral Oligomeric Silsesquioxane (POSS) particles used in anti-cancer drug delivery. Journal of Applied Pharmaceutical Science, 7(2), 061-067.

- DeArmitt, C. (2011). Polyhedral Oligomeric Silsesquioxanes in Plastics. In C. Hartmann-Thompson (Ed.), Applications of Polyhedral Oligomeric Silsesquioxanes. Springer.

Sources

- 1. hybridplastics.com [hybridplastics.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. phantomplastics.com [phantomplastics.com]

- 5. gelest.com [gelest.com]

- 6. thomassci.com [thomassci.com]

- 7. Polyhedral Oligomeric Silsesquioxanes - Phantom Plastics [phantomplastics.com]

- 8. hybridplastics.com [hybridplastics.com]

- 9. hybridplastics.com [hybridplastics.com]

The Advent of Molecular Precision: A Technical Guide to the History and Development of Hydrido-Functionalized POSS Cages

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhedral Oligomeric Silsesquioxanes (POSS), with their unique nano-scale, cage-like inorganic silica core and the versatility of organic functional groups at their vertices, represent a pivotal class of hybrid materials.[1][2][3][4][5] Among the diverse functionalities, the introduction of hydrido (Si-H) groups onto the POSS cage has unlocked a vast landscape of chemical transformations, enabling the precise engineering of advanced materials. This technical guide provides an in-depth exploration of the history, synthesis, characterization, and ever-expanding applications of hydrido-functionalized POSS cages. We delve into the core synthetic methodologies, namely hydrosilylation and dehydrocoupling, offering detailed protocols and mechanistic insights. Furthermore, this guide illuminates the critical role of these hydrido-POSS intermediates as molecular-level building blocks for innovations in polymer science, catalysis, and the frontiers of biomedical research.

Introduction: The Genesis of POSS and the Significance of Hydrido Functionality

The journey of silsesquioxanes, compounds with the empirical formula (RSiO1.5)n, began in the mid-20th century with the work of Scott, who first synthesized oligomeric organosilsesquioxanes.[6] However, it was the later development of synthetic methods yielding well-defined, cage-like structures, now famously known as POSS, that catalyzed a surge of interest in both academic and industrial research.[1][7] These molecules, typically 1-3 nm in diameter, bridge the gap between organic and inorganic materials, offering a unique combination of properties such as high thermal stability, mechanical robustness, and tailorable chemical reactivity.[1][3][5][6][8]

The true potential of POSS lies in the "programmable" functionalization of the organic (R) groups at the silicon vertices.[3][9] This allows for the precise tuning of properties like solubility, and thermal and optoelectronic characteristics.[3][9] While a vast library of functional groups has been appended to the POSS core, the introduction of the hydrido (Si-H) group stands out for its exceptional synthetic utility. Hydrido-functionalized POSS cages are not merely another class of POSS derivatives; they are versatile intermediates that serve as powerful platforms for a plethora of subsequent chemical modifications. Their reactivity, particularly in hydrosilylation and dehydrocoupling reactions, provides a direct and efficient pathway to covalently link the robust POSS core to a wide array of organic and polymeric systems.[10]

The Historical Trajectory: From Curiosity to a Cornerstone of Nanomaterials

The evolution of hydrido-functionalized POSS is intrinsically linked to the broader advancements in silsesquioxane chemistry. Early research focused on the synthesis and characterization of fully condensed POSS cages with inert organic groups. The subsequent development of methods to produce incompletely condensed, or "open-cage" silsesquioxanes, such as trisilanols, was a significant breakthrough.[10][11] These open-cage structures provided reactive sites for the introduction of various functional groups, including hydrido moieties.

The ability to synthesize monofunctionalized POSS molecules was another critical step, enabling their incorporation as pendant groups in polymers.[5] The development of synthetic routes to bifunctional POSS further expanded their utility, allowing them to be integrated into the main chain of polymers.[1][12] Within this evolving landscape, the synthesis of octahydrido POSS (H8Si8O12) and other hydrido-functionalized derivatives marked a pivotal moment, providing researchers with a highly reactive, multi-functional building block for creating complex, well-defined nanostructures.

Synthetic Methodologies: Crafting the Hydrido-POSS Core

The synthesis of hydrido-functionalized POSS cages can be broadly categorized into two main approaches: the direct synthesis from hydridosilane precursors and the post-synthetic modification of pre-formed POSS cages.

Direct Synthesis via Hydrolysis and Condensation

The most fundamental route to hydrido-POSS involves the controlled hydrolysis and condensation of trifunctional hydridosilanes, such as trichlorosilane (HSiCl3) or trimethoxysilane (HSi(OMe)3). This sol-gel type process, while conceptually straightforward, requires careful control of reaction conditions (e.g., solvent, concentration, temperature, and catalyst) to favor the formation of well-defined cage structures over polymeric materials.[13][14]

Experimental Protocol: Synthesis of Octahydrido-POSS (T8H8)

-

Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a suitable solvent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent such as methanol.

-

Precursor Addition: A solution of trichlorosilane in the nonpolar solvent is added dropwise to the stirred solvent mixture.

-

Hydrolysis: Water, often in a mixture with the polar solvent, is then slowly added to initiate the hydrolysis and condensation reactions. The reaction is typically carried out at reflux for an extended period.

-

Workup and Isolation: After cooling, the reaction mixture is filtered to remove any polymeric byproducts. The solvent is then removed under reduced pressure, and the crude product is purified by sublimation or recrystallization to yield crystalline octahydrido-POSS.

Functionalization of POSS Cages: The Power of Hydrosilylation and Dehydrocoupling

While direct synthesis provides access to fully hydrido-functionalized cages, the true versatility of these compounds is realized through their subsequent reactions. Hydrosilylation and dehydrocoupling are two of the most powerful methods for the functionalization of other POSS cages to introduce hydrido groups, or for the reaction of hydrido-POSS with other molecules.

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne.[15] This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being particularly effective.[16][17] Hydrosilylation is a highly efficient and regioselective method for covalently attaching the POSS core to a wide range of organic molecules and polymers.[15][16][17] For instance, vinyl-functionalized POSS can be reacted with a hydrosilane to introduce Si-H groups. Conversely, hydrido-POSS can be reacted with molecules containing unsaturated bonds.

Experimental Protocol: Hydrosilylation of Octavinyl-POSS with a Hydrosilane

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), octavinyl-POSS and a hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane) are dissolved in a dry, degassed solvent such as toluene.

-

Catalyst Addition: A solution of Karstedt's catalyst in xylene is added to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as FT-IR spectroscopy (disappearance of the Si-H stretch) or NMR spectroscopy.[16][17]

-

Purification: Upon completion, the catalyst can be removed by passing the solution through a short plug of silica gel or by precipitation. The solvent is then removed in vacuo to yield the functionalized POSS product.

The kinetics of hydrosilylation reactions involving POSS can be influenced by the steric hindrance of the substituents on both the POSS cage and the hydrosilane.[16][17]

Table 1: Comparison of Catalysts for Hydrosilylation of Incompletely Condensed POSS (IC-POSS) [16]

| Catalyst | Catalyst Loading (mol of metal per Si-H group) | Selectivity |

| PtO2 | 3 x 10-4 | Moderate |

| PtCl2 | 3 x 10-4 | Moderate |

| H2PtCl6 | 3 x 10-4 | Good |

| [Rh(COD)Cl]2 | 3 x 10-4 | Low |

| Karstedt's catalyst (Pt2(dvs)3) | 3 x 10-4 | High |

Dehydrocoupling is another powerful method for forming Si-O-Si or Si-O-C bonds, involving the reaction of a hydrosilane with a silanol or an alcohol, with the liberation of dihydrogen gas.[9][18][19] A significant advantage of this method is the development of metal-free catalytic systems, such as those based on tris(pentafluorophenyl)borane (B(C6F5)3).[9][18] This avoids potential metal contamination in the final product, which is particularly crucial for applications in electronics and biomedicine.

Experimental Protocol: B(C6F5)3-Catalyzed Dehydrocoupling of a POSS-Silanol with a Hydrosilane [9][18]

-

Reaction Setup: In a glovebox or under an inert atmosphere, the POSS-silanol, the hydrosilane, and the B(C6F5)3 catalyst are dissolved in a dry, non-coordinating solvent (e.g., toluene or dichloromethane).

-

Reaction Conditions: The reaction is typically carried out at room temperature.

-

Monitoring and Workup: The reaction can be monitored by NMR spectroscopy. Upon completion, the product is isolated by removal of the solvent. The catalyst, being non-volatile, remains in the product but at very low concentrations.

Characterization Techniques: Unveiling the Structure

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of hydrido-functionalized POSS cages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR are indispensable tools. 1H NMR is used to identify the Si-H protons, which typically appear as a characteristic resonance. 29Si NMR provides detailed information about the silicon environment in the POSS cage.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of the Si-H bond is readily confirmed by a strong stretching vibration in the region of 2100-2260 cm-1.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to confirm the molecular weight and purity of the POSS compounds.

-

X-ray Diffraction (XRD): For crystalline POSS derivatives, single-crystal XRD provides definitive structural information, including bond lengths and angles.

Applications: Leveraging the Power of Hydrido-POSS

The unique reactivity of hydrido-functionalized POSS cages has led to their application in a diverse range of fields.

Polymer Science and Materials Chemistry

Hydrido-POSS serves as a versatile crosslinker and reinforcing agent in polymer matrices.[1][4] By reacting hydrido-POSS with polymers containing vinyl or other reactive groups, hybrid materials with enhanced thermal stability, mechanical properties, and oxidation resistance can be fabricated.[1] These materials find applications in areas such as high-performance coatings, low-dielectric constant materials for microelectronics, and advanced composites.[1][3]

Catalysis

The well-defined structure of POSS makes it an excellent platform for the design of novel catalysts.[20][21] Hydrido-functionalized POSS can be used as precursors for the synthesis of supported metal catalysts, where the POSS cage acts as a molecular-level support, potentially influencing the activity and selectivity of the catalytic center.[20] Furthermore, the Si-H groups themselves can participate in catalytic cycles, for example, in reduction reactions.

Biomedical Applications and Drug Delivery

The biocompatibility and ease of functionalization of POSS have made them attractive candidates for biomedical applications.[5][8][22] Hydrido-functionalized POSS can be used as a starting point for the synthesis of POSS-based drug delivery systems, bioimaging agents, and components of tissue engineering scaffolds.[5][23] The ability to precisely control the attachment of therapeutic agents and targeting ligands to the POSS core via reactions of the hydrido group opens up exciting possibilities for the development of next-generation nanomedicines.

Future Outlook and Conclusion

The field of hydrido-functionalized POSS cages continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methods, the exploration of novel cage architectures, and the expansion of their application scope. The unique combination of a robust inorganic core and highly reactive hydrido functionalities ensures that these molecular building blocks will remain at the forefront of materials science innovation. From creating more durable and high-performance polymers to designing sophisticated drug delivery vehicles, the potential of hydrido-functionalized POSS is far from being fully realized. This guide serves as a testament to the rich history and dynamic future of these remarkable nanomaterials.

References

-

Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. ACS Publications. Available at: [Link]

-

B(C 6 F 5 ) 3 -Catalyzed Dehydrocoupling of POSS Silanols with Hydrosilanes: A Metal-Free Strategy for Effecting Functionalization of Silsesquioxanes. ResearchGate. Available at: [Link]

-

B(C6F5)3-Catalyzed Dehydrocoupling of POSS Silanols with Hydrosilanes: A Metal-Free Strategy for Effecting Functionalization of Silsesquioxanes. Inorganic Chemistry. Available at: [Link]

-

Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. PMC. Available at: [Link]

-

Synthesis of an Open-Cage Structure POSS Containing Various Functional Groups and Their Effect on the Formation and Properties of Langmuir Monolayers. ResearchGate. Available at: [Link]

-

Progress in the Synthesis of Bifunctionalized Polyhedral Oligomeric Silsesquioxane. PMC. Available at: [Link]

-

Functionalized Polyhedral Oligomeric Silsesquioxanes ( POSS ) and Copolymers: Methods and Advances. ResearchGate. Available at: [Link]

-

Recent Advances of Cubic Polyhedral Oligomeric Silsesquioxanes Based Functional Materials: Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

-

Cage-like silsesquioxanes-based hybrid materials. Dalton Transactions. Available at: [Link]

-

Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. Inorganic Chemistry. Available at: [Link]

-

Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. PMC. Available at: [Link]

-

Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings: Material Properties and Applications. MDPI. Available at: [Link]

-

Polyhedral organic silsesquioxane cage structures formed via reaction of methylchlorosilanes with Re/CeO2 in catalytic oxygen depletion-regeneration cycle. American Chemical Society. Available at: [Link]

-

Silsesquioxane. Wikipedia. Available at: [Link]

-

Methods to functionalize POSS. ResearchGate. Available at: [Link]

-

Evolution of the silsesquioxanes with open cages into ladder-like structures. ResearchGate. Available at: [Link]

-

A Brief Review on Selected Applications of Hybrid Materials Based on Functionalized Cage-like Silsesquioxanes. MDPI. Available at: [Link]

-

Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. ResearchGate. Available at: [Link]

-

Functionalization of Graphene Oxide with Polyhedral Oligomeric Silsesquioxane (POSS) for Multifunctional Applications. Case Western Reserve University. Available at: [Link]

-

Functionalized Polyhedral Oligosilsesquioxane (POSS) Macromers. DTIC. Available at: [Link]

-

POSS nanostructures in catalysis. ResearchGate. Available at: [Link]

-

Synthesis and characterization of fillers of controlled structure based on polyhedral oligomeric silsesquioxane cages and their use in reinforcing siloxane elastomers. ResearchGate. Available at: [Link]

-

Functional POSS-Containing Polymers and Their Applications. Acta Polymerica Sinica. Available at: [Link]

-

Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. PMC. Available at: [Link]

-

Nano Hybrid Lab - Polyhedral Oligomeric Silsesquioxane (POSS) based catalysts. University of Messina. Available at: [Link]

-

Recent Advances in Catalytic Pnictogen Bond Forming Reactions via Dehydrocoupling and Hydrofunctionalization. The Royal Society of Chemistry. Available at: [Link]

-

The Rediscovery of POSS: A Molecule Rather than a Filler. PMC. Available at: [Link]

-

A polyhedral oligomeric silsesquioxane-based catalyst for the efficient synthesis of cyclic carbonates. Catalysis Science & Technology. Available at: [Link]

-

Targeted drug release system based on pH-responsive PAA-POSS nanoparticles. Nature. Available at: [Link]

-

Cationic polyhedral oligomeric silsesquioxane (POSS) units as carriers for drug delivery processes. Chemical Communications. Available at: [Link]

-

Polybenzoxazine/Polyhedral Oligomeric Silsesquioxane (POSS) Nanocomposites. MDPI. Available at: [Link]

-

Polyhedral Oligomeric Silsesquioxanes (POSS)s in Medicine. SciTz. Available at: [Link]

-

Functionalized polyhedral oligosilsesquioxane (POSS) macromers: new graftable POSS hydride, POSS α-olefin, POSS epoxy, and POSS chlorosilane macromers and POSS–siloxane triblocks. Semantic Scholar. Available at: [Link]

-

23 Polyhedral Oligomeric Silsesquioxanes. Phantom Plastics. Available at: [Link]

-

Surface Functionalization of Carbon Dots with Polyhedral Oligomeric Silsesquioxane (POSS) for Multifunctional Applications. Case Western Reserve University. Available at: [Link]

-

Dehydrocoupling Polymerization: Poly(silylether) Synthesis by Using an Iron β‐Diketiminate Catalyst. Wiley Online Library. Available at: [Link]

-

Unexplored features of cage silsesquioxane chemistry: synthesis of large T18 POSS and fluxional Si...F. Université de Montpellier. Available at: [Link]

-

Supporting information Synthesis, Characterization and Chondrocyte Culture of Polyhedral Oligomeric Silsesquioxane (POSS). The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Progress in the Synthesis of Bifunctionalized Polyhedral Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Functional POSS-Containing Polymers and Their Applications [manu56.magtech.com.cn]

- 5. Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Rediscovery of POSS: A Molecule Rather than a Filler - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyhedral Oligomeric Silsesquioxanes (POSS)s in Medicine [meddocsonline.org]

- 9. researchgate.net [researchgate.net]

- 10. Silsesquioxane - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Nano Hybrid Lab - Polyhedral Oligomeric Silsesquioxane (POSS) based catalysts [sites.google.com]

- 22. Cationic polyhedral oligomeric silsesquioxane (POSS) units as carriers for drug delivery processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Targeted drug release system based on pH-responsive PAA-POSS nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Precision Hydrosilylation Protocols for Octakis(dimethylsilyloxy)silsesquioxane (Q8M8H)

Executive Summary

Octakis(dimethylsilyloxy)silsesquioxane (commonly referred to as Q8M8H) is a highly versatile, cubic T8 polyhedral oligomeric silsesquioxane (POSS) scaffold. Featuring eight reactive Si–H vertices, it serves as a foundational building block for synthesizing star-shaped polymers, organic-inorganic hybrid nanocomposites, and advanced drug delivery vehicles. The functionalization of Q8M8H is predominantly achieved via hydrosilylation—the addition of Si–H bonds across unsaturated carbon-carbon bonds (alkenes or alkynes) to form robust Si–C linkages. This guide outlines the mechanistic rationale, quantitative parameters, and a self-validating experimental protocol for the complete octafunctionalization of Q8M8H.

Mechanistic Insights and Causality in Experimental Design

Hydrosilylation of Q8M8H is governed by the Chalk-Harrod mechanism. To achieve high yields and prevent the degradation of the delicate siloxane cage, experimental conditions must be meticulously controlled.

-

Catalyst Selection: Karstedt’s catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane, or Pt(dvs)) is universally preferred over Speier’s catalyst (H₂PtCl₆). Speier's catalyst contains acidic protons and requires elevated temperatures, which can catalyze the hydrolytic cleavage of the Si-O-Si core, leading to insoluble gel networks[1]. Karstedt’s catalyst, being a neutral Pt(0) complex, operates efficiently under milder conditions (40°C–80°C), preserving the structural integrity of the T8 cage[2].

-

Substrate Stoichiometry: Incomplete functionalization of the eight vertices results in a statistical mixture of products (

) that are nearly impossible to isolate via standard chromatography. Therefore, a stoichiometric excess of the alkene (typically 1.2 to 1.5 equivalents per Si-H bond, or 9.6 to 12 equivalents per Q8M8H molecule) is mandatory to drive the reaction to complete octasubstitution[3]. -

Protection of Competing Nucleophiles: If the target alkene contains unprotected hydroxyl groups (e.g., allyl alcohol derivatives), dehydrogenative O-silylation can compete with C-silylation, generating unwanted Si-O-C linkages. Protecting the hydroxyl groups prior to hydrosilylation is a standard best practice to ensure high chemoselectivity[3].

Fig 1: Chalk-Harrod catalytic cycle for the hydrosilylation of Q8M8H using Pt(0).

Quantitative Optimization Data

The following table summarizes optimal literature-validated conditions for the functionalization of Q8M8H with various terminal alkenes.

| Substrate Type | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Allyl Glycidyl Ether | Pt(dvs) | Toluene | 80 | 8 | ~90 | 2[2] |

| m-TMI (Isocyanate) | Pt(dvs) | THF | 60 | 12 | ~85 | 4[4] |

| Allyl-azobenzene | Pt(dvs) | Toluene | 40 | 24 | ~88 | 3[3] |

| Vinyl-benzoxazine | Pt(dvs) | Toluene/MEK | 80 | 3 | High | 5[5] |

Self-Validating Hydrosilylation Protocol

This protocol details the octafunctionalization of Q8M8H using a generic terminal alkene (e.g., allyl glycidyl ether). The methodology is designed as a self-validating system, ensuring that researchers can definitively track reaction completion before proceeding to purification.

Fig 2: Step-by-step experimental workflow for the octafunctionalization of Q8M8H.

Reagents and Equipment

-

Substrate: Octakis(dimethylsilyloxy)silsesquioxane (Q8M8H)

-

Reactant: Terminal alkene (e.g., Allyl glycidyl ether)

-

Catalyst: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (~2% Pt in xylene)

-

Solvent: Anhydrous Toluene (Strictly dried over molecular sieves)

-

Equipment: 25-mL Schlenk flask, magnetic stirrer, nitrogen line, oil bath, FTIR spectrometer.

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: In a rigorously dried 25-mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g (0.98 mmol) of Q8M8H in 5.0 mL of anhydrous toluene. Add the terminal alkene (9.4 mmol, 1.2 equivalents per Si-H group) to the solution.

-

Catalyst Addition: Purge the flask with dry nitrogen for 10 minutes. Inject 10-20 μL of Karstedt’s catalyst[2].

-

Causality: The catalyst is added after the reactants are thoroughly mixed and degassed to prevent localized exothermic hotspots and premature catalyst deactivation.

-

-

Thermal Activation: Submerge the flask in a pre-heated oil bath at 80°C and stir continuously for 8 hours under a nitrogen atmosphere[2].

-

In-Process Validation (The Self-Validating Step): Withdraw a 50 μL aliquot and analyze via FTIR spectroscopy.

-

Validation Metric: Monitor the Si-H stretching frequency at ~2140 cm⁻¹. The reaction is deemed complete only when this peak completely disappears, confirming 100% conversion of all eight vertices[2]. If the peak persists, add an additional 5 μL of catalyst and continue heating.

-

-

Quenching and Platinum Scavenging: Cool the reaction mixture to room temperature. Add 0.1 g of dry, activated charcoal and stir for 30 minutes[2].

-

Causality: Residual colloidal platinum can cause unwanted coloration (yellow/brown tint) and may catalyze degradation during long-term storage or subsequent photopolymerization steps. Charcoal effectively scavenges the metal[2].

-

-

Isolation and Purification: Filter the mixture through a 0.45 μm Teflon membrane or a short pad of silica gel to remove the charcoal and any particulate impurities[3],[2]. Evaporate the solvent under reduced pressure. Precipitate the resulting viscous liquid into cold methanol (or an appropriate non-solvent) to remove unreacted excess alkene. Dry the isolated product under vacuum at 60°C for 12 hours 6[6].

-

Secondary Validation via ¹H NMR: Post-isolation, ¹H NMR should confirm the complete disappearance of the Si-H proton signal at ~4.7 ppm and the absence of vinylic protons (5.0–6.0 ppm) from the starting alkene, validating both reaction completion and successful purification.

References

- Source: nsf.

- Source: open.ac.

- Source: nycu.edu.

- Source: google.com (Patents)

- Source: nih.

- Source: nsysu.edu.

Sources

- 1. oro.open.ac.uk [oro.open.ac.uk]

- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 3. par.nsf.gov [par.nsf.gov]